molecular formula C9H5BrN2S B13679674 2-Amino-4-bromo-benzothiophene-3-carbonitrile

2-Amino-4-bromo-benzothiophene-3-carbonitrile

Katalognummer: B13679674
Molekulargewicht: 253.12 g/mol
InChI-Schlüssel: ZSMMHHQGUZRNJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-bromo-benzothiophene-3-carbonitrile is a heterocyclic compound that contains a thiophene ring substituted with an amino group, a bromine atom, and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-benzothiophene-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile compound in the presence of a base . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-bromo-benzothiophene-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The amino group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: Products with reduced functional groups, such as amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-bromo-benzothiophene-3-carbonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-4-bromo-benzothiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to fit into active sites or binding pockets, influencing biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-4-bromo-benzothiophene-3-carbonitrile is unique due to the presence of the nitrile group, which can participate in specific chemical reactions and interactions that other similar compounds may not. This makes it a valuable compound for developing new materials and pharmaceuticals.

Eigenschaften

Molekularformel

C9H5BrN2S

Molekulargewicht

253.12 g/mol

IUPAC-Name

2-amino-4-bromo-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C9H5BrN2S/c10-6-2-1-3-7-8(6)5(4-11)9(12)13-7/h1-3H,12H2

InChI-Schlüssel

ZSMMHHQGUZRNJG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)Br)C(=C(S2)N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.